2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5/c1-21(2)16-7-8-19-17(20-16)23-11-9-22(10-12-23)13-14-3-5-15(18)6-4-14/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFKTJKIKJEXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. This forms 4-[(4-fluorophenyl)methyl]piperazine.
Coupling with Pyrimidine: The intermediate is then reacted with 4-chloro-N,N-dimethylpyrimidin-2-amine under basic conditions to yield the final product. This step often requires a catalyst such as palladium on carbon (Pd/C) and a base like sodium carbonate.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
The biological activity of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can be summarized as follows:
- Antidepressant Effects : Compounds with similar structures have shown promise as antidepressants due to their ability to modulate neurotransmitter systems.
- Antipsychotic Properties : The piperazine ring is known for its role in many antipsychotic medications, suggesting that this compound may exhibit similar effects.
- Antimicrobial Activity : Research has indicated that derivatives of piperazine can possess antibacterial and antifungal properties, making this compound a candidate for further investigation in infectious disease treatments.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry demonstrated that compounds structurally similar to this compound exhibited significant antidepressant effects in animal models. The research highlighted the importance of the piperazine moiety in enhancing serotonin receptor activity.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against various bacterial strains. The results indicated that modifications to the piperazine structure could enhance antimicrobial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. The study emphasized the potential for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets:
Receptor Binding: It binds to serotonin and dopamine receptors, modulating their activity.
Pathways: Influences neurotransmitter pathways, potentially altering mood and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Piperazine Substituents: The target compound’s 4-fluorophenylmethyl group differs from the bis(4-fluorophenyl)methyl in 6h (), which increases steric bulk and may reduce solubility .
Pyrimidine Substituents: The N,N-dimethylamino group in the target compound likely improves solubility relative to the sulfamoyl amino group in 6h (), which introduces hydrogen-bonding capacity but higher polarity . Trifluoromethyl substituents () increase electronegativity and metabolic resistance, whereas the target’s dimethylamino group offers basicity for protonation in physiological environments .
Crystallographic and Conformational Insights :
- Pyrimidine derivatives with fluorophenyl groups () display intramolecular hydrogen bonding and planar deviations (e.g., dihedral angles of ~12° between pyrimidine and phenyl rings), which influence molecular packing and bioavailability .
Synthetic and Analytical Methods :
- All analogs rely on NMR and MS for validation, but X-ray crystallography () provides precise conformational data critical for structure-activity relationship (SAR) studies .
Limitations
- Biological activity data (e.g., receptor binding, pharmacokinetics) for the target compound are absent in the provided evidence, limiting functional comparisons.
- Melting points and solubility metrics for the target compound remain unreported, necessitating extrapolation from analogs.
Biological Activity
The compound 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a pyrimidine core substituted with a piperazine moiety and a fluorobenzyl group. Below are its key properties:
| Property | Details |
|---|---|
| Molecular Formula | C19H24F2N4 |
| Molecular Weight | 364.42 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)N1=C(N=CN=C1)C(=C(C2=CC=C(C=C2)F)N2CCN(CC2)C)C |
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. It has been shown to act as an antagonist or modulator at several G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. Specifically, it may influence pathways related to neurotransmitter release and calcium signaling, impacting conditions such as anxiety and depression.
Antidepressant Effects
Research indicates that compounds structurally similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain, suggesting potential use in treating major depressive disorder (MDD) and anxiety disorders .
Antipsychotic Properties
The piperazine derivative has also been studied for its antipsychotic properties. It appears to block dopamine receptors, which is a common mechanism among antipsychotic medications. Studies have demonstrated reductions in psychotic symptoms in rodent models when administered this compound .
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by inhibiting neuroinflammatory pathways. This could position it as a candidate for treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Study on Antidepressant Activity : In a controlled study involving mice, administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
- Antipsychotic Evaluation : A pharmacological assessment revealed that the compound effectively reduced hyperactivity in amphetamine-induced models, suggesting its potential utility as an antipsychotic agent .
- Neuroprotection Assessment : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its possible application in neurodegenerative disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
